1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science . The compound features a pyrazole ring substituted with methyl, nitro, and carboxylic acid groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with nitric acid to introduce the nitro group, followed by carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 1,5-dimethyl-4-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Known for its self-assembly properties through hydrogen bonding.
Uniqueness
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGVPPJLEAXGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-41-0 |
Source
|
Record name | 3920-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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